4-((2-(Bromomethyl)phenyl)sulfonyl)morpholine
CAS No.: 941717-06-2
Cat. No.: VC2287687
Molecular Formula: C11H14BrNO3S
Molecular Weight: 320.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941717-06-2 |
|---|---|
| Molecular Formula | C11H14BrNO3S |
| Molecular Weight | 320.2 g/mol |
| IUPAC Name | 4-[2-(bromomethyl)phenyl]sulfonylmorpholine |
| Standard InChI | InChI=1S/C11H14BrNO3S/c12-9-10-3-1-2-4-11(10)17(14,15)13-5-7-16-8-6-13/h1-4H,5-9H2 |
| Standard InChI Key | VRRKTYLWVKMVJU-UHFFFAOYSA-N |
| SMILES | C1COCCN1S(=O)(=O)C2=CC=CC=C2CBr |
| Canonical SMILES | C1COCCN1S(=O)(=O)C2=CC=CC=C2CBr |
Introduction
Chemical Identity and Structure
4-((2-(Bromomethyl)phenyl)sulfonyl)morpholine is characterized by its molecular formula C11H14BrNO3S and a molecular weight of 320.2 g/mol. The compound's structure combines several functional groups that contribute to its chemical versatility, including a sulfonamide moiety, a morpholine ring, and a reactive bromomethyl group. The primary structural features include:
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A six-membered morpholine heterocycle containing both oxygen and nitrogen
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A sulfonyl group (SO2) connecting the morpholine ring to the aromatic system
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A phenyl ring with a bromomethyl substituent at the ortho position
Chemical Identifiers and Nomenclature
The compound is registered with various chemical identifiers that facilitate its identification and classification in chemical databases and research literature:
| Identifier Type | Value |
|---|---|
| CAS Number | 941717-06-2 |
| IUPAC Name | 4-[2-(bromomethyl)phenyl]sulfonylmorpholine |
| InChI | InChI=1S/C11H14BrNO3S/c12-9-10-3-1-2-4-11(10)17(14,15)13-5-7-16-8-6-13/h1-4H,5-9H2 |
| InChIKey | VRRKTYLWVKMVJU-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCN1S(=O)(=O)C2=CC=CC=C2CBr |
| PubChem CID | 24229771 |
This systematic nomenclature ensures precise identification and distinguishes it from structural isomers that feature the bromomethyl group at different positions on the phenyl ring.
Physical and Chemical Properties
The physical and chemical properties of 4-((2-(Bromomethyl)phenyl)sulfonyl)morpholine are determined by its molecular structure and functional groups. As an organosulfur compound containing both a sulfonyl group and a bromomethyl moiety, it exhibits distinctive reactivity patterns that are valuable for synthetic applications.
| Property | Description |
|---|---|
| Appearance | Not specified in available data |
| Molecular Weight | 320.2 g/mol |
| State at Room Temperature | Presumed solid based on similar compounds |
| Solubility | Likely soluble in organic solvents such as dichloromethane, THF, and DMSO |
| Storage Requirements | Sealed refrigeration recommended |
Chemical Reactivity
The chemical reactivity of 4-((2-(Bromomethyl)phenyl)sulfonyl)morpholine is predominantly influenced by its reactive functional groups:
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The bromomethyl group serves as an excellent leaving group, facilitating nucleophilic substitution reactions
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The sulfonyl group exhibits electron-withdrawing properties, affecting the electronic distribution within the molecule
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The morpholine moiety provides potential for hydrogen bonding interactions and can participate in biological recognition processes
These reactive centers enable the compound to serve as a versatile building block in organic synthesis, particularly for the preparation of more complex molecular structures with potential pharmaceutical applications.
Synthesis and Preparation
The synthesis of 4-((2-(Bromomethyl)phenyl)sulfonyl)morpholine typically involves carefully controlled reaction conditions to achieve selective functionalization while maintaining the integrity of the sensitive functional groups.
Synthetic Routes
The primary synthetic approach likely involves the reaction between 2-(bromomethyl)benzenesulfonyl chloride and morpholine under controlled conditions. This reaction proceeds through a nucleophilic substitution mechanism:
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Preparation of the 2-(bromomethyl)benzenesulfonyl chloride intermediate
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Reaction with morpholine in the presence of a suitable base to neutralize the generated HCl
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Isolation and purification of the final product
The starting materials for this synthesis are generally derived from 2-methylbenzenesulfonic acid or related compounds, which undergo bromination to introduce the bromomethyl functionality .
Purification Methods
Due to the reactive nature of the compound, careful purification techniques are essential to obtain high-purity material:
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Column chromatography using appropriate solvent systems
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Recrystallization from suitable solvent combinations
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Quality control via analytical techniques such as NMR, IR, and mass spectrometry
Commercial suppliers typically provide the compound with a purity of 95% or higher, indicating the effectiveness of established purification protocols .
Applications in Research and Development
4-((2-(Bromomethyl)phenyl)sulfonyl)morpholine has garnered significant interest in various research domains, primarily due to its potential applications in medicinal chemistry and organic synthesis.
Pharmaceutical Research
The compound's structural features make it potentially valuable in pharmaceutical development:
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The sulfonamide moiety is a recognized pharmacophore present in many bioactive compounds, including antibacterial, antidiabetic, and anticancer agents
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The morpholine ring is a privileged structure in medicinal chemistry, often contributing to favorable pharmacokinetic properties
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The compound may serve as a key intermediate in the synthesis of more complex drug candidates
Role as a Chemical Intermediate
The reactive bromomethyl group positions this compound as an important synthetic intermediate:
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It enables functionalization through nucleophilic substitution reactions with various nucleophiles (amines, thiols, alcohols)
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The compound can participate in coupling reactions to form carbon-carbon bonds
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It serves as a versatile building block for the construction of more complex molecular architectures with potential biological activity
Structural Comparison with Related Compounds
Understanding the relationship between 4-((2-(Bromomethyl)phenyl)sulfonyl)morpholine and structurally similar compounds provides valuable insights into structure-activity relationships and relative reactivity patterns.
Isomeric Variations
The position of the bromomethyl group on the phenyl ring significantly influences the compound's properties and potential applications:
| Compound | Structure Variation | Notable Features |
|---|---|---|
| 4-((2-(Bromomethyl)phenyl)sulfonyl)morpholine | Bromomethyl at ortho position | Proximity effect between bromomethyl and sulfonyl groups; potential for intramolecular interactions |
| 4-((3-(Bromomethyl)phenyl)sulfonyl)morpholine | Bromomethyl at meta position | Different reactivity profile; reduced steric hindrance around the sulfonyl group |
| 4-((4-(Bromomethyl)phenyl)sulfonyl)morpholine | Bromomethyl at para position | Maximum separation between functional groups; potentially different electronic distribution |
The ortho-substituted isomer (our target compound) likely exhibits unique reactivity patterns due to the proximal arrangement of the bromomethyl and sulfonyl groups, potentially facilitating certain intramolecular processes or creating distinctive stereochemical environments.
Analogous Compounds
Beyond positional isomers, other structural modifications can yield compounds with related but distinct properties:
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Variations in the halogen (e.g., chloromethyl or iodomethyl analogs)
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Substitution of the morpholine ring with other heterocycles (piperidine, piperazine)
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Introduction of additional substituents on the phenyl ring to modulate electronic and steric properties
These structural variations offer opportunities for fine-tuning reactivity and potential biological activity, expanding the utility of this chemical scaffold in research applications.
| Quantity | Approximate Price (EUR) | Supplier |
|---|---|---|
| 100mg | 69.00 | CymitQuimica |
| 250mg | 79.00 | CymitQuimica |
| 1g | 263.00 | CymitQuimica |
| 5g | 686.00 | CymitQuimica |
This pricing structure reflects the compound's status as a specialized research chemical with relatively limited production volume compared to more commonly used reagents.
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